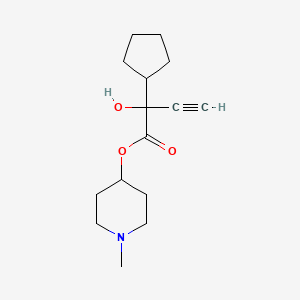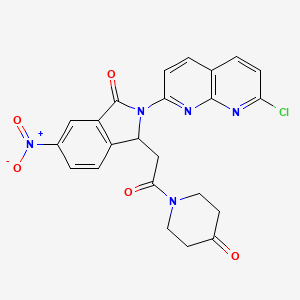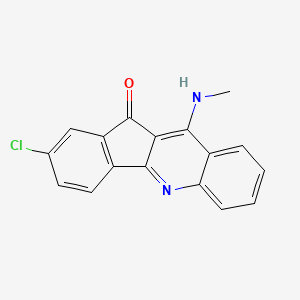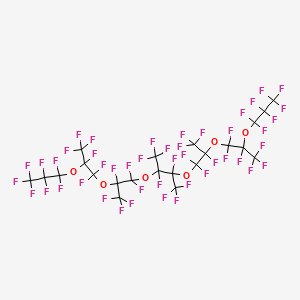
Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane is a highly fluorinated compound known for its unique chemical properties This compound is characterized by its extensive fluorination, which imparts remarkable stability and resistance to degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane typically involves multiple steps of fluorination and etherification. The process begins with the preparation of intermediate compounds, which are then subjected to rigorous fluorination reactions using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure the desired level of fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of fluorination reactions is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophilic agents that replace fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and at temperatures ranging from room temperature to slightly elevated levels, depending on the reactivity of the nucleophile.
Major Products Formed: The major products formed from these reactions are derivatives of the original compound with substituted functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane is used as a model compound to study the effects of extensive fluorination on molecular stability and reactivity. It serves as a reference for developing new fluorinated materials with enhanced properties.
Biology: In biological research, this compound is investigated for its potential as a biomimetic molecule. Its stability and resistance to enzymatic degradation make it a candidate for developing drug delivery systems and diagnostic agents.
Medicine: In medicine, the compound’s unique properties are explored for creating contrast agents for imaging techniques such as MRI. Its high fluorine content provides excellent contrast, aiding in the visualization of biological tissues.
Industry: Industrially, this compound is used in the development of high-performance coatings and lubricants. Its resistance to chemical and thermal degradation makes it suitable for extreme environments.
Mecanismo De Acción
The mechanism by which Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The extensive fluorination enhances the compound’s ability to form strong interactions with other molecules, influencing their stability and reactivity. The pathways involved include the stabilization of reactive intermediates and the modulation of molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds:
- Perfluoro-N,N,N’,N’-tetrakis(heptafluoropropyl)-1,6-hexanediamine
- Ammonium perfluoro-9-(methyl)decanoate
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
Uniqueness: Compared to similar compounds, Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane stands out due to its extensive fluorination and the presence of multiple ether linkages. These features contribute to its exceptional stability and resistance to degradation, making it a valuable compound for various advanced applications.
Propiedades
Número CAS |
61098-01-9 |
|---|---|
Fórmula molecular |
C22F46O6 |
Peso molecular |
1234.2 g/mol |
Nombre IUPAC |
1,1,1,2,3,4,4,4-octafluoro-2,3-bis[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]butane |
InChI |
InChI=1S/C22F46O6/c23-1(24,9(33,34)35)17(57,58)71-5(29,13(45,46)47)21(65,66)73-7(31,15(51,52)53)19(61,62)69-3(27,11(39,40)41)4(28,12(42,43)44)70-20(63,64)8(32,16(54,55)56)74-22(67,68)6(30,14(48,49)50)72-18(59,60)2(25,26)10(36,37)38 |
Clave InChI |
CGVSQESGRSXVJM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


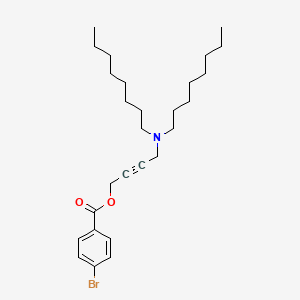
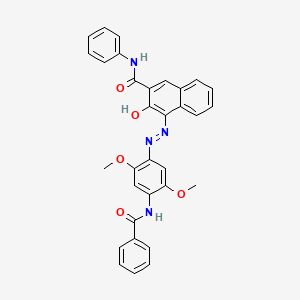
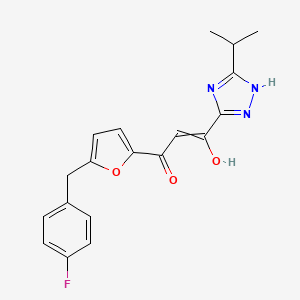
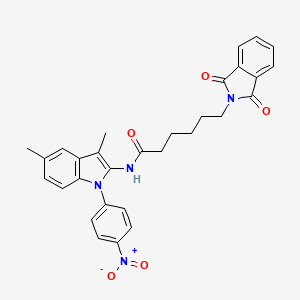
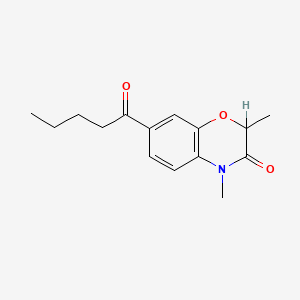

![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)
